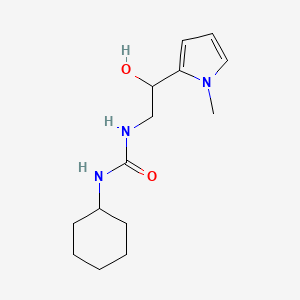![molecular formula C17H12ClN3O3 B2580140 (2E)-2-[(3-chlorobenzoyl)hydrazono]-2H-chromene-3-carboxamide CAS No. 1322008-61-6](/img/structure/B2580140.png)
(2E)-2-[(3-chlorobenzoyl)hydrazono]-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-[(3-chlorobenzoyl)hydrazono]-2H-chromene-3-carboxamide, commonly known as CBA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. CBA belongs to the class of chromene derivatives and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of CBA is not yet fully understood. However, it has been suggested that CBA exerts its anticancer activity by inducing apoptosis and cell cycle arrest. CBA has been reported to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax. CBA has also been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle progression. Furthermore, CBA has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
CBA has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CBA has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, CBA has been evaluated for its antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
CBA has several advantages as a potential therapeutic agent. It exhibits potent anticancer, anti-inflammatory, and antimicrobial properties. CBA is also relatively easy to synthesize and has good solubility in organic solvents. However, there are some limitations associated with CBA. It has poor water solubility, which may limit its bioavailability. Furthermore, the exact mechanism of action of CBA is not yet fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research on CBA. First, further studies are needed to elucidate the exact mechanism of action of CBA. Second, the pharmacokinetics and pharmacodynamics of CBA need to be studied in detail to determine its bioavailability and toxicity. Third, the potential of CBA as a therapeutic agent for various diseases needs to be evaluated in animal models. Fourth, the development of novel drug delivery systems for CBA may enhance its bioavailability and therapeutic efficacy. Fifth, the synthesis of CBA analogs with improved pharmacological properties may lead to the development of more potent therapeutic agents. Overall, the research on CBA has great potential for the development of novel therapeutic agents for various diseases.
Méthodes De Synthèse
CBA can be synthesized by the reaction of 3-chlorobenzoyl hydrazide with ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate in the presence of glacial acetic acid. The reaction takes place under reflux conditions and yields CBA in good yield. The chemical structure of CBA has been confirmed by various spectroscopic techniques such as IR, NMR, and Mass spectrometry.
Applications De Recherche Scientifique
CBA has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial properties. CBA has been evaluated against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CBA has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, CBA has been evaluated for its antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
(2E)-2-[(3-chlorobenzoyl)hydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-12-6-3-5-11(8-12)16(23)20-21-17-13(15(19)22)9-10-4-1-2-7-14(10)24-17/h1-9H,(H2,19,22)(H,20,23)/b21-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVTZBWTLWSFBB-HEHNFIMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC(=CC=C3)Cl)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N\NC(=O)C3=CC(=CC=C3)Cl)/O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(3-chlorobenzoyl)hydrazinylidene]chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


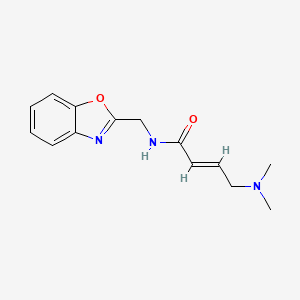
![3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2580061.png)
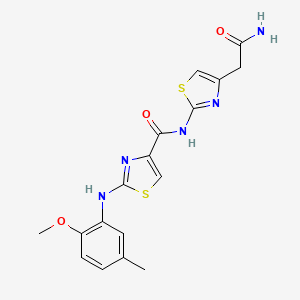

![3,5-dimethoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2580066.png)
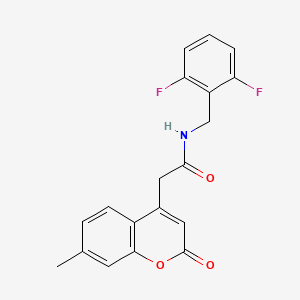
![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine](/img/structure/B2580068.png)
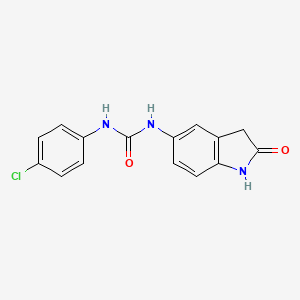

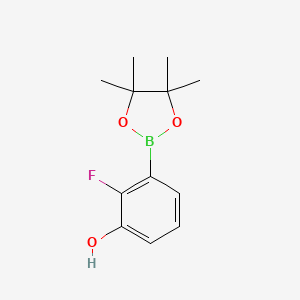
![(1S,5R)-3-(Bromomethyl)bicyclo[3.2.0]heptane](/img/structure/B2580078.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2580079.png)
